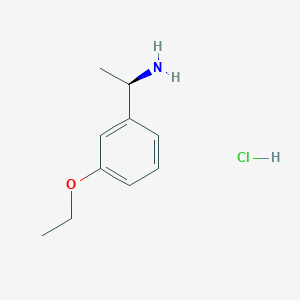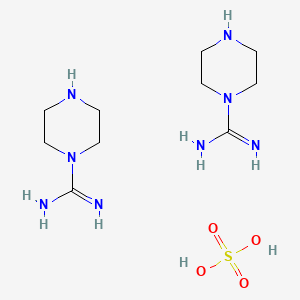
n-Fmoc-3-(1-cbz-piperidin-2-yl)-DL-beta-alanine
Vue d'ensemble
Description
n-Fmoc-3-(1-cbz-piperidin-2-yl)-DL-beta-alanine is a complex organic compound that serves as a protected derivative of beta-alanine. It is commonly used in proteomics research and solid-phase peptide synthesis (SPPS). The compound features an Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which is typically removed using a base such as pyridine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n-Fmoc-3-(1-cbz-piperidin-2-yl)-DL-beta-alanine typically involves multiple steps, starting with the protection of beta-alanine using the Fmoc group. The piperidine ring is then introduced through a series of reactions, including the formation of a Schiff base followed by reduction.
Industrial Production Methods: In an industrial setting, the compound is produced through a scaled-up version of the laboratory synthesis. This involves the use of large reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving the conversion of the piperidine ring to its corresponding N-oxide.
Reduction: Reduction reactions can be used to convert the compound to its corresponding amine.
Substitution: Substitution reactions can occur at various positions on the piperidine ring, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution pattern.
Major Products Formed:
Oxidation: N-oxide derivatives of the piperidine ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted piperidine derivatives.
Applications De Recherche Scientifique
n-Fmoc-3-(1-cbz-piperidin-2-yl)-DL-beta-alanine is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its primary application is in proteomics research, where it is used as a building block for the synthesis of peptides and proteins. Additionally, it is used in the development of pharmaceuticals and other bioactive compounds.
Mécanisme D'action
The mechanism by which n-Fmoc-3-(1-cbz-piperidin-2-yl)-DL-beta-alanine exerts its effects involves its role as a protected amino acid derivative. The Fmoc group protects the amino group during peptide synthesis, allowing for the selective formation of peptide bonds. Once the Fmoc group is removed, the amino group is free to react with other amino acids or reagents, facilitating the synthesis of complex peptides and proteins.
Comparaison Avec Des Composés Similaires
n-Fmoc-L-alanine
n-Fmoc-DL-lysine
n-Fmoc-DL-phenylalanine
n-Fmoc-DL-tryptophan
Propriétés
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-phenylmethoxycarbonylpiperidin-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N2O6/c34-29(35)18-27(28-16-8-9-17-33(28)31(37)39-19-21-10-2-1-3-11-21)32-30(36)38-20-26-24-14-6-4-12-22(24)23-13-5-7-15-25(23)26/h1-7,10-15,26-28H,8-9,16-20H2,(H,32,36)(H,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKHTBWOPFULRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661350 | |
| Record name | 3-{1-[(Benzyloxy)carbonyl]piperidin-2-yl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886362-31-8 | |
| Record name | β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1-[(phenylmethoxy)carbonyl]-2-piperidinepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886362-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-{1-[(Benzyloxy)carbonyl]piperidin-2-yl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![Methyl 6-aminothieno[3,2-b]pyridine-3-carboxylate](/img/structure/B1500042.png)

